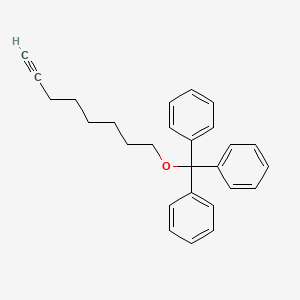

8-Triphenylmethoxy-1-octyne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52517-97-2 |

|---|---|

Molecular Formula |

C27H28O |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

[oct-7-ynoxy(diphenyl)methyl]benzene |

InChI |

InChI=1S/C27H28O/c1-2-3-4-5-6-16-23-28-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26/h1,7-15,17-22H,3-6,16,23H2 |

InChI Key |

ZPLVYMJBYVKANF-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Triphenylmethoxy 1 Octyne and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 8-Triphenylmethoxy-1-octyne, the analysis reveals two logical points for disconnection: the ether linkage and the carbon-carbon bonds of the octyne backbone.

Primary Disconnections for this compound:

| Disconnection Point | Bond Type | Resulting Precursors | Synthetic Strategy |

| Ether Linkage | C-O | 8-hydroxy-1-octyne + Triphenylmethyl (Trityl) source | Etherification |

| Carbon Chain | C-C | Acetylene anion + 6-bromo-1-tetrahydropyranyloxyhexane | Alkylation |

This interactive table summarizes the key retrosynthetic steps.

The 1-octyne (B150090) portion of the target molecule is an eight-carbon chain with a terminal triple bond. Terminal alkynes are valuable intermediates in organic synthesis due to the acidity of the sp-hybridized C-H bond, which allows for deprotonation and subsequent reactions to form new carbon-carbon bonds. libretexts.org

A logical retrosynthetic disconnection of the octyne chain involves breaking it down into a two-carbon unit (derived from acetylene) and a six-carbon unit. This approach is advantageous as it builds the carbon skeleton from smaller, readily available fragments. The six-carbon fragment would need a reactive functional group, such as a halide, to facilitate the coupling reaction with the acetylide anion.

The triphenylmethoxy group, also known as the trityl (Tr) group, serves as a protecting group for the primary alcohol at the C-8 position. Protecting groups are essential in multi-step synthesis to prevent a functional group from undergoing unwanted reactions while other parts of the molecule are being modified.

The trityl group is particularly well-suited for protecting primary alcohols due to its significant steric bulk, which allows for selective protection of less hindered primary alcohols over more hindered secondary or tertiary alcohols. total-synthesis.comnih.govmasterorganicchemistry.com It is stable under neutral and basic conditions but is readily removed under mild acidic conditions, a property that stems from the high stability of the triphenylmethyl carbocation intermediate formed during cleavage. total-synthesis.comnih.gov This chemical profile makes it compatible with the basic conditions often required for alkyne manipulations.

Alkynylation and Carbon Chain Elongation Strategies

Building the eight-carbon chain of 8-hydroxy-1-octyne, the direct precursor to the final product, relies on established methods for forming carbon-carbon bonds, specifically those involving alkynes.

Named cross-coupling reactions are powerful tools for constructing C(sp)-C(sp) or C(sp)-C(sp²) bonds. While some are more commonly used for creating internal alkynes or connecting alkynes to aryl groups, they represent a major class of alkynylation strategies.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Cadiot-Chodkiewicz | Terminal Alkyne | 1-Haloalkyne | Copper(I) salt | Asymmetrical Di-alkyne |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Palladium & Copper(I) | Aryl/Vinyl Alkyne |

| Glaser | Terminal Alkyne | Terminal Alkyne | Copper(I) salt, Oxidant | Symmetrical Di-alkyne |

This interactive table compares common alkyne cross-coupling reactions.

While these methods are fundamental in alkyne chemistry, the most direct route to a terminal alkyne like 1-octyne often involves the alkylation of acetylene, as detailed in the following section.

The most common and straightforward strategy for synthesizing terminal alkynes with elongated chains is through the Sₙ2 reaction of an acetylide anion with an alkyl halide. libretexts.org This process involves two main steps:

Deprotonation of Acetylene: Acetylene is deprotonated using a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium, to form a highly nucleophilic acetylide anion. pearson.comyoutube.com

Alkylation: The resulting acetylide anion is then treated with a primary alkyl halide (e.g., 1-bromohexane). The acetylide acts as a nucleophile, displacing the halide and forming a new carbon-carbon bond, thereby extending the chain. pearson.comyoutube.comyoutube.com

To synthesize the precursor 8-hydroxy-1-octyne, a difunctional starting material is required. For instance, reacting the lithium salt of acetylene with 6-bromo-1-hexanol could theoretically yield the desired product. However, the free hydroxyl group is acidic and would react with the acetylide anion. Therefore, the hydroxyl group of the 6-carbon fragment must first be protected. A common protecting group for this step is tetrahydropyran (THP), which is stable to the strongly basic conditions of the alkylation but can be removed later under acidic conditions.

Etherification Reactions for Triphenylmethyl Group Installation

The final step in the synthesis of this compound is the installation of the trityl protecting group onto the hydroxyl group of 8-hydroxy-1-octyne. This is an etherification reaction.

The standard procedure for tritylation involves reacting the alcohol with triphenylmethyl chloride (trityl chloride) in the presence of a non-nucleophilic base, such as pyridine. total-synthesis.com Pyridine serves both as the solvent and as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.

The reaction mechanism is generally considered to be Sₙ1-like. total-synthesis.comrsc.org Trityl chloride dissociates to form the highly stable triphenylmethyl (trityl) carbocation, which is stabilized by resonance across the three phenyl rings. The alcohol then acts as a nucleophile, attacking the carbocation to form the trityl ether. ipl.org

| Reaction | Substrate | Reagent | Base/Solvent | Key Intermediate |

| Tritylation | Primary Alcohol (e.g., 8-hydroxy-1-octyne) | Triphenylmethyl chloride | Pyridine | Trityl Carbocation |

This interactive table outlines the key components of the tritylation reaction.

Reaction of Hydroxyalkynes with Triphenylmethyl Halides

The most direct and common method for the synthesis of this compound involves the reaction of a corresponding hydroxyalkyne precursor, 7-octyn-1-ol, with a triphenylmethyl halide, typically triphenylmethyl chloride (trityl chloride). This reaction is a standard procedure for the protection of primary alcohols.

The underlying mechanism involves the nucleophilic attack of the hydroxyl oxygen of the hydroxyalkyne on the electrophilic carbon of the triphenylmethyl halide. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen halide byproduct formed during the reaction. The bulky nature of the triphenylmethyl group generally ensures that it reacts preferentially with primary alcohols over more sterically hindered secondary or tertiary alcohols.

A general representation of this reaction is as follows:

Precursor: 7-octyn-1-ol

Reagent: Triphenylmethyl chloride

Base: Pyridine or Triethylamine

Solvent: Dichloromethane or a similar aprotic solvent

Product: this compound

The reaction conditions are typically mild, proceeding at room temperature to ensure the stability of the starting materials and products. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, a standard aqueous workup is performed to remove the base and its salt, followed by purification, usually by column chromatography, to isolate the pure this compound.

| Reactant | Reagent | Base | Typical Yield |

| 7-octyn-1-ol | Triphenylmethyl chloride | Pyridine | High |

Selective Tritylation Protocols for Polyfunctionalized Substrates

In the context of more complex molecules that may possess multiple hydroxyl groups or other reactive functionalities, selective protection becomes crucial. The trityl group's large steric hindrance is a key factor in achieving selectivity. Primary alcohols are significantly more reactive towards trityl chloride than secondary or tertiary alcohols due to lesser steric congestion around the hydroxyl group.

For a substrate containing both a primary and a secondary alcohol, the trityl group can be selectively introduced onto the primary alcohol by careful control of reaction conditions, such as using a stoichiometric amount of trityl chloride and running the reaction at lower temperatures.

In cases where a molecule contains other acid-sensitive functional groups, the choice of base and reaction conditions is critical to avoid unwanted side reactions. The use of hindered, non-nucleophilic bases can help to minimize these side reactions. The inherent selectivity of the tritylation reaction makes it a valuable tool in the synthesis of complex polyfunctionalized molecules where precise protection of specific hydroxyl groups is required.

Convergent and Divergent Synthesis Approaches for Analogs

The synthesis of analogs of this compound can be approached using both convergent and divergent strategies, allowing for the efficient generation of a library of related compounds.

Convergent Synthesis:

Divergent Synthesis:

A divergent synthesis strategy begins with a common intermediate that is then elaborated into a variety of different products. nih.gov For the synthesis of this compound analogs, one could start with a common precursor, such as a protected diol containing a terminal alkyne. From this central molecule, different functional groups could be introduced at various positions along the carbon chain through a series of reactions, leading to a diverse set of analogs. This method is highly effective for rapidly generating a library of related compounds from a single, readily accessible starting material. nih.gov For instance, the terminal alkyne of this compound itself can serve as a starting point for diversification through various alkyne functionalization reactions. rsc.org

| Synthetic Strategy | Description | Application for Analogs |

| Convergent | Separate synthesis of molecular fragments followed by their assembly. wikipedia.org | Efficient for creating diversity in the alkyne backbone by coupling different alkyne synthons with the triphenylmethoxy moiety. |

| Divergent | Elaboration of a common intermediate into multiple target molecules. nih.gov | Rapid generation of a library of analogs by modifying a common precursor, such as functionalizing the alkyne terminus of this compound. |

Reactivity and Transformation Studies of 8 Triphenylmethoxy 1 Octyne

Chemical Transformations of the Terminal Alkyne Moiety

The reactivity of the terminal alkyne in 8-Triphenylmethoxy-1-octyne is characterized by the acidity of the terminal proton and the high electron density of the π-systems in the triple bond. These features allow it to participate in a diverse range of chemical reactions.

The formation of new carbon-carbon bonds is fundamental to organic synthesis. The terminal alkyne of this compound is an excellent handle for such constructions through cross-coupling, alkylation, and cycloaddition reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. nih.gov The terminal alkyne of this compound is a suitable coupling partner in several of these named reactions.

Sonogashira Coupling: This reaction is one of the most direct methods for forming a bond between a terminal alkyne (like this compound) and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it highly valuable in complex molecule synthesis. wikipedia.org The general mechanism involves the formation of a copper acetylide intermediate which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product. libretexts.org Copper-free versions of the Sonogashira reaction have also been developed to circumvent issues related to the copper co-catalyst. researchgate.net

Table 1: Representative Sonogashira Coupling Reactions of Terminal Alkynes This table illustrates typical conditions and outcomes for Sonogashira reactions, which are applicable to this compound.

| Alkyne Partner | Halide Partner | Catalyst System | Base/Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Iodobenzene | Pd(PPh3)4, CuI | Et3N | 95 |

| 1-Heptyne | Bromobenzene | PdCl2(PPh3)2, CuI | Piperidine | 88 |

| Trimethylsilylacetylene | 4-Iodotoluene | Pd(OAc)2, PPh3, CuI | Diisopropylamine | 92 |

| 1-Octyne (B150090) | Vinyl bromide | Pd(dba)2, AsPh3, CuI | Et3N / THF | 85 |

Heck Reaction: The Heck reaction traditionally involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com While the canonical Heck reaction does not use a terminal alkyne as the primary coupling partner, variations and related reactions can involve alkynes, leading to the formation of enynes. The reaction is catalyzed by palladium complexes and requires a base. organic-chemistry.org

Stille Reaction: The Stille reaction couples an organotin compound with an sp²-hybridized organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org For a terminal alkyne like this compound to participate, it would first need to be converted into an organostannane derivative, such as a trialkylstannylalkyne. This alkynylstannane can then be coupled with various aryl or vinyl halides. The Stille reaction is known for its tolerance of a wide variety of functional groups, although a significant drawback is the toxicity of the organotin reagents. wikipedia.orgorganic-chemistry.org

The terminal proton of this compound is weakly acidic and can be removed by a strong base (e.g., sodium amide, n-butyllithium) to form a nucleophilic acetylide anion. This anion is a powerful tool for carbon-carbon bond formation.

Alkylation: The resulting acetylide can react with primary alkyl halides in an SN2 reaction to form a new internal alkyne. This extends the carbon chain and introduces new functional groups.

Acylation: Reaction of the acetylide with acyl chlorides or anhydrides yields an ynone. Ynone moieties are versatile synthetic intermediates, participating in Michael additions and various cycloaddition reactions.

The triple bond of this compound can participate in various pericyclic cycloaddition reactions to form cyclic structures.

Click Chemistry: The most prominent example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orginterchim.fr This reaction joins a terminal alkyne with an azide to form a 1,4-disubstituted 1,2,3-triazole with high efficiency and specificity. nih.govijpsjournal.com The reaction is highly reliable, proceeds in high yield, and is tolerant of a wide range of functional groups and reaction conditions, including aqueous environments. tcichemicals.com Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that utilizes strained cyclooctynes, but is not directly applicable to the terminal alkyne of this compound without prior modification. wikipedia.orgijpsjournal.com

[2+2] Cycloaddition: The [2+2] cycloaddition between an alkyne and an alkene can produce a cyclobutene ring. nih.gov These reactions are often photochemically induced or catalyzed by transition metals. nih.gov The reaction of this compound in such a transformation would yield a highly functionalized cyclobutene derivative.

[2+3] Cycloaddition: The Huisgen 1,3-dipolar cycloaddition is a classic example of a [2+3] cycloaddition where a 1,3-dipole reacts with a dipolarophile, such as the alkyne in this compound, to form a five-membered heterocyclic ring. uchicago.edu The aforementioned CuAAC reaction is a catalyzed, regioselective variant of this reaction type. Other 1,3-dipoles like nitrile oxides and nitrones can also react with terminal alkynes to generate isoxazoles and isoxazolines, respectively.

Table 2: Examples of Cycloaddition Reactions with Terminal Alkynes This table provides general examples of cycloaddition reactions that this compound is expected to undergo.

| Reaction Type | Reactant 1 (Alkyne) | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| CuAAC (Click Chemistry) | Terminal Alkyne | Benzyl (B1604629) Azide | CuSO4, Sodium Ascorbate | 1,4-Disubstituted 1,2,3-Triazole |

| Huisgen [2+3] Cycloaddition | Terminal Alkyne | Benzonitrile Oxide | Heat | Isoxazole |

| [2+2] Cycloaddition | Terminal Alkyne | Ethylene | UV light or Metal Catalyst | Cyclobutene |

The electron-rich triple bond of this compound is susceptible to addition reactions where new atoms or groups are added across the alkyne, converting it to an alkene or alkane.

Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov hydration of an alkyne. wikipedia.org For a terminal alkyne like this compound, this reaction sequence results in the formation of an aldehyde. wikipedia.org

The first step involves the addition of a borane reagent (such as BH₃·THF) across the triple bond. masterorganicchemistry.com The boron atom adds to the less substituted, terminal carbon, and a hydrogen atom adds to the internal carbon. libretexts.org This hydroboration step is a syn-addition, meaning both the boron and hydrogen add to the same face of the triple bond, forming a vinylborane intermediate. wikipedia.orglibretexts.org

To prevent a second hydroboration from occurring on the resulting alkene, sterically hindered boranes are often used. wikipedia.org Reagents such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are bulky and react only once with the terminal alkyne, enhancing the selectivity of the reaction. masterorganicchemistry.com

Table 3: Hydroboration-Oxidation of 1-Octyne: Reagents and Products This table demonstrates the outcome of hydroboration-oxidation on a model substrate, 1-octyne, which is directly analogous to the reactivity of this compound.

| Substrate | Hydroborating Agent | Oxidation Conditions | Major Product |

|---|---|---|---|

| 1-Octyne | 1. BH3·THF | 2. H2O2, NaOH | Octanal |

| 1-Octyne | 1. Disiamylborane ((Sia)2BH) | 2. H2O2, NaOH | Octanal |

| 1-Octyne | 1. 9-BBN | 2. H2O2, NaOH | Octanal |

| 1-Octyne | 1. Catecholborane | 2. H2O2, NaOH | Octanal |

Addition Reactions to the Triple Bond

Halogenation and Hydrohalogenation

The terminal alkyne functionality of this compound is susceptible to electrophilic addition reactions with halogens (halogenation) and hydrogen halides (hydrohalogenation).

Halogenation The reaction with halogens such as chlorine (Cl₂) or bromine (Br₂) typically results in the addition of two halogen atoms across the triple bond. The reaction can proceed in a stepwise manner. The addition of one equivalent of the halogen yields a dihaloalkene. The stereochemistry of this initial addition is predominantly anti, leading to the formation of the E-isomer. If a second equivalent of the halogen is used, a tetrahaloalkane is formed.

Reaction with one equivalent of X₂: this compound → (E)-1,2-Dihalo-8-triphenylmethoxy-1-octene

Reaction with two equivalents of X₂: this compound → 1,1,2,2-Tetrahalo-8-triphenylmethoxyoctane

Hydrohalogenation The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne of this compound follows Markovnikov's rule. youtube.compressbooks.pub This regioselectivity dictates that the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon, C1), while the halide atom adds to the more substituted carbon (C2). pressbooks.pub This occurs because the mechanism proceeds through a vinyl carbocation intermediate, and the more stable secondary carbocation is formed at C2. pressbooks.pubchemistrysteps.com

The reaction can also be controlled to add one or two equivalents of HX.

Addition of one equivalent of HX: This reaction yields a vinyl halide, specifically 2-Halo-8-triphenylmethoxy-1-octene.

Addition of two equivalents of HX: With excess hydrogen halide, a second addition reaction occurs on the initially formed vinyl halide. This second addition also follows Markovnikov's rule, resulting in a geminal dihalide, where both halogen atoms are attached to the same carbon (C2). The product is 2,2-Dihalo-8-triphenylmethoxyoctane.

It is crucial to note that the conditions for hydrohalogenation often involve strong acids, which can potentially cleave the acid-sensitive triphenylmethoxy (trityl) ether protecting group. total-synthesis.com Careful selection of reaction conditions is necessary to achieve the desired transformation without unintended deprotection.

Hydration and Carbonyl Formation

The hydration of the terminal alkyne in this compound involves the addition of water across the triple bond to form a carbonyl compound. This transformation is a key method for converting alkynes into ketones or aldehydes.

For a terminal alkyne like this compound, hydration follows Markovnikov's rule, leading exclusively to the formation of a methyl ketone. chemistrysteps.comlibretexts.org The reaction is traditionally catalyzed by a combination of a strong acid, such as sulfuric acid (H₂SO₄), and a mercury(II) salt, typically mercury(II) sulfate (HgSO₄). libretexts.orgkhanacademy.org

The mechanism involves the following steps:

Electrophilic attack: The alkyne's π bond attacks the mercuric ion (Hg²⁺), forming a vinyl carbocation intermediate. libretexts.org

Nucleophilic attack by water: A water molecule attacks the more substituted carbon of the cyclic intermediate. chemistrysteps.com

Deprotonation: A proton is removed from the oxygen atom to yield an organomercury enol.

Protonolysis: The carbon-mercury bond is cleaved by acid to form a neutral enol and regenerate the Hg²⁺ catalyst. libretexts.org

Keto-Enol Tautomerization: The initially formed enol (an alcohol where the hydroxyl group is attached to a double-bonded carbon) is generally unstable and rapidly tautomerizes to its more stable keto form. chemistrysteps.comchadsprep.com This isomerization results in the final ketone product.

Given the strongly acidic conditions of traditional mercury-catalyzed hydration, the acid-labile triphenylmethoxy group is at high risk of cleavage. organic-chemistry.org Alternative, milder methods using other transition metal catalysts, such as gold or ruthenium, have been developed for alkyne hydration and may offer better compatibility with acid-sensitive protecting groups like trityl ethers. organic-chemistry.org For instance, certain cobalt(III) porphyrin complexes can promote the hydration of terminal alkynes and are tolerant of trityl ethers. organic-chemistry.org

Conjugate Additions (e.g., Organocuprates)

While the term "conjugate addition" typically refers to the 1,4-addition to α,β-unsaturated carbonyl systems, the interaction of organocuprates (Gilman reagents, R₂CuLi) with a simple terminal alkyne like this compound proceeds via a different pathway, often referred to as carbocupration. ucalgary.cachemistrysteps.com This reaction involves the addition of an organocuprate across the carbon-carbon triple bond.

The reaction is highly stereoselective, with the organic group (R) from the cuprate and the copper atom adding to the same side of the alkyne in a syn-addition manner. This process generates a vinylcuprate intermediate.

The regioselectivity of the addition depends on the specific organocuprate and substrate. For terminal alkynes, the organic group typically adds to the terminal carbon (C1), while the copper moiety attaches to the internal carbon (C2).

The resulting vinylcuprate is a versatile intermediate that is not typically isolated but is reacted in situ with various electrophiles, allowing for the formation of a trisubstituted alkene with controlled stereochemistry.

Reaction Scheme:

Carbocupration: this compound reacts with a Gilman reagent (e.g., (CH₃)₂CuLi) to form a vinylcuprate intermediate.

Quenching/Electrophilic Trap: The intermediate can be protonated during aqueous workup to yield an alkene or reacted with an electrophile (E⁺) such as an alkyl halide to form a more complex product.

This reactivity contrasts with that of more reactive organometallic reagents like Grignard or organolithium reagents, which would typically deprotonate the terminal alkyne to form an acetylide rather than adding across the triple bond. ucalgary.camasterorganicchemistry.com Organocuprates are considered "softer" nucleophiles, which favors this addition pathway. masterorganicchemistry.com

Hydrogenation and Reduction Chemistry

The alkyne group in this compound can be reduced to either an alkene or an alkane, depending on the reagents and conditions employed. This allows for precise control over the saturation level of the carbon chain.

Selective Reduction to Alkenes (e.g., Lindlar Catalyst, Dissolving Metal Reductions)

Partial reduction of the alkyne yields an alkene, and the stereochemistry of the resulting double bond (cis or trans) can be selectively controlled.

cis-Alkene Formation (Syn-Addition): The selective reduction to a cis-alkene is achieved through catalytic hydrogenation using a "poisoned" catalyst, most commonly Lindlar's catalyst. masterorganicchemistry.comchemistrysteps.com This catalyst consists of palladium supported on calcium carbonate (CaCO₃) and deactivated with a poison like lead acetate and quinoline. libretexts.orglumenlearning.com The poison reduces the catalyst's activity, preventing over-reduction of the alkyne to an alkane and also stopping the reduction at the alkene stage. masterorganicchemistry.comthieme-connect.de The reaction involves the syn-addition of two hydrogen atoms across the same face of the triple bond as it is adsorbed onto the catalyst surface, resulting in the exclusive formation of the Z-isomer. pearson.comucalgary.ca

Reaction: this compound + H₂ (with Lindlar's Catalyst) → (Z)-8-Triphenylmethoxy-1-octene

trans-Alkene Formation (Anti-Addition): The synthesis of a trans-alkene is accomplished using a dissolving metal reduction. libretexts.orgmasterorganicchemistry.com This reaction typically employs an alkali metal, such as sodium (Na) or lithium (Li), dissolved in liquid ammonia (NH₃) at low temperatures. chemistrysteps.commasterorganicchemistry.com The mechanism involves the anti-addition of two hydrogen atoms via a radical anion intermediate, which leads to the thermodynamically more stable trans or E-isomer. masterorganicchemistry.com

Reaction: this compound + Na/NH₃(l) → (E)-8-Triphenylmethoxy-1-octene

| Method | Reagents | Stereochemical Outcome | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Syn-addition | (Z)-8-Triphenylmethoxy-1-octene (cis) |

| Dissolving Metal Reduction | Na (or Li) in liquid NH₃ | Anti-addition | (E)-8-Triphenylmethoxy-1-octene (trans) |

Complete Reduction to Alkanes

To achieve complete saturation of the triple bond, this compound can be fully hydrogenated to the corresponding alkane. This is accomplished through catalytic hydrogenation with more active catalysts than those used for partial reduction. lumenlearning.com

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel. libretexts.orglumenlearning.comlibretexts.org The reaction requires two equivalents of molecular hydrogen (H₂) to reduce the two π-bonds of the alkyne. The reaction proceeds through an alkene intermediate, but with these highly active catalysts, the intermediate cannot be isolated as it is rapidly reduced to the alkane. chemistrysteps.comlibretexts.org The trityl ether is generally stable under these neutral reduction conditions.

Reaction: this compound + 2 H₂ (with Pd/C or PtO₂) → 1-Triphenylmethoxyoctane

Chemistry of the Triphenylmethoxy Moiety

Role as a Protecting Group: The primary function of the trityl group in this molecule is to mask the reactivity of the hydroxyl group of 1-octyn-8-ol. Its significant steric bulk can also influence the reactivity of the nearby alkyne terminus by sterically hindering the approach of bulky reagents. total-synthesis.com Due to its size, it is often used for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols. total-synthesis.comspcmc.ac.in

Stability: The trityl group exhibits high stability under a wide range of conditions, which makes it a versatile protecting group. It is robust under:

Neutral conditions

Basic conditions spcmc.ac.innih.gov

Many oxidizing and reducing conditions (e.g., catalytic hydrogenation) spcmc.ac.in

Acid Lability: The defining characteristic of the trityl group is its lability under acidic conditions. nih.govtandfonline.com It is readily cleaved by protic acids (like formic acid or trifluoroacetic acid) and some Lewis acids. total-synthesis.comtandfonline.com The ease of cleavage is due to the mechanism, which proceeds via the formation of a triphenylmethyl cation (trityl cation). total-synthesis.comwikipedia.org This carbocation is exceptionally stable due to the extensive resonance delocalization of the positive charge over the three phenyl rings. total-synthesis.comwikipedia.org

The cleavage reaction is reversible, and the highly reactive trityl cation can be trapped by nucleophilic scavengers. total-synthesis.com The rate of deprotection can be modulated by using different acids or solvent systems. For example, 80% acetic acid is a common reagent for detritylation. total-synthesis.com This acid sensitivity must be carefully considered when planning reactions involving the alkyne portion of this compound, as many alkyne transformations employ acidic catalysts. organic-chemistry.org

| Condition | Reagents/Environment | Effect on Trityl Group |

|---|---|---|

| Basic | NaOH, Pyridine, NaH | Stable spcmc.ac.innih.gov |

| Neutral | H₂O, neutral salts | Stable |

| Catalytic Hydrogenation | H₂, Pd/C | Stable spcmc.ac.in |

| Mildly Acidic | Silica gel, mild Lewis acids | Potentially labile |

| Strongly Acidic | Trifluoroacetic acid (TFA), H₂SO₄, Formic Acid, 80% Acetic Acid | Cleaved total-synthesis.comtandfonline.com |

Selective Deprotection Methodologies

The trityl (Tr) group is a widely used protecting group for primary alcohols due to its steric bulk and, most notably, its lability under acidic conditions while remaining stable in neutral or basic media. acs.orgnih.gov The selective removal of the trityl group from this compound is a key step in many synthetic routes, allowing for the subsequent functionalization of the liberated primary alcohol.

Acid-Catalyzed Cleavage

The most common method for the deprotection of trityl ethers is acid-catalyzed cleavage. total-synthesis.com The reaction proceeds via protonation of the ether oxygen, followed by the departure of the stable triphenylmethyl cation, a consequence of the resonance stabilization afforded by the three phenyl rings. total-synthesis.com This process is typically rapid and efficient under mild acidic conditions.

Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM). For instance, trityl groups can be removed using a solution of 1% TFA in DCM, often in the presence of a scavenger such as triisopropylsilane (TIS) to quench the reactive trityl cation and prevent side reactions. researchgate.netsigmaaldrich.com Other acidic systems, such as formic acid or dichloroacetic acid in DCM, have also been employed for the cleavage of trityl ethers. total-synthesis.comsigmaaldrich.com

| Catalyst/Reagent | Solvent | Conditions | Yield (%) |

| 1% TFA / 5% TIS | DCM | 2 minutes, repeated 3x | High |

| 20% Dichloroacetic acid | DCM | 10 minutes | High |

| CBr₄ | Methanol | Reflux | High |

| SbCl₃ (catalytic) | Acetonitrile | Room Temperature | 91-97% |

This table presents typical conditions for the acid-catalyzed and Lewis acid-mediated deprotection of trityl ethers, demonstrating high efficiency under mild conditions.

Notably, the cleavage of trityl ethers can also be achieved under neutral conditions using reagents like carbon tetrabromide in refluxing methanol, offering an alternative to acidic methods. nih.gov Lewis acids, such as catalytic amounts of antimony trichloride in acetonitrile, have also been shown to efficiently cleave trityl ethers at room temperature in high yields. researchgate.net

Reductive Cleavage

While less common than acid-catalyzed methods, reductive cleavage offers an alternative strategy for deprotection that can be advantageous in the presence of other acid-sensitive functional groups. One notable method involves the reaction of the trityl ether with lithium powder and a catalytic amount of naphthalene. This method has been demonstrated for the reductive detritylation of N-tritylamines and can be applied to trityl ethers, affording the corresponding alcohol in good yields. organic-chemistry.org A key advantage of this approach is the selective cleavage of the trityl group in the presence of other reducible groups like allyl or benzyl ethers. organic-chemistry.org

Orthogonal Deprotection Strategies in Multi-Step Synthesis

The differential stability of the trityl group compared to other protecting groups is the foundation of orthogonal deprotection strategies in complex molecule synthesis. The trityl group's sensitivity to acid allows for its selective removal while other protecting groups, such as silyl (B83357) ethers (e.g., TBS, TIPS), esters, and benzyl ethers, remain intact under these mild acidic conditions. utsouthwestern.edu

For instance, a synthetic sequence could involve the selective deprotection of a trityl ether on a molecule that also contains a tert-butyldimethylsilyl (TBS) ether. The trityl group can be cleaved with dilute TFA in DCM, leaving the TBS group untouched. total-synthesis.com The resulting free alcohol can then be further functionalized. Subsequently, the TBS group can be removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), under conditions that would not have affected the trityl ether. organic-chemistry.orgorganic-chemistry.org This orthogonal relationship is a powerful tool for the regioselective modification of polyfunctional molecules.

Stability of the Trityl Ether under Various Reaction Conditions

The utility of the trityl group as a protecting group is defined by its stability under a range of reaction conditions, allowing for chemical transformations at other sites of the molecule without premature cleavage. The trityl ether of this compound is generally stable under the following conditions:

Basic Conditions: It is robust in the presence of strong and weak bases, such as metal hydroxides, carbonates, and amines. nih.gov This stability allows for base-mediated reactions, such as ester hydrolysis or reactions involving organometallic reagents, to be performed on other parts of the molecule.

Neutral Conditions: The trityl ether is stable in neutral aqueous and organic media. acs.org

Nucleophilic Attack: It is resistant to attack by a wide range of nucleophiles. organic-chemistry.org

Oxidation and Reduction: While strong reducing agents like lithium in ammonia can cleave the ether, it is stable to many common oxidizing and reducing agents, such as those used in catalytic hydrogenation (e.g., H₂/Pd), and hydride reagents like sodium borohydride and lithium aluminum hydride. organic-chemistry.org

This stability profile allows for a wide array of chemical manipulations to be performed on the alkyne terminus of this compound while the hydroxyl group remains protected.

Chemoselectivity and Regioselectivity in Reactions of this compound

The terminal alkyne functionality of this compound is a versatile handle for a variety of carbon-carbon bond-forming reactions. The presence of the bulky trityl ether can influence the chemoselectivity and regioselectivity of these transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In the case of this compound, reactions can be designed to selectively target the alkyne without affecting the trityl ether, or vice versa, as discussed in the deprotection section. For instance, in a Sonogashira coupling reaction, a palladium catalyst will selectively activate the C-H bond of the terminal alkyne for coupling with an aryl or vinyl halide, leaving the trityl ether untouched. libretexts.orgacs.org The reaction conditions for Sonogashira couplings are typically mild and basic, ensuring the stability of the acid-labile trityl group. unisa.ac.za

Regioselectivity is the preference for bond formation at one position over another. For terminal alkynes like this compound, reactions such as hydroboration exhibit high regioselectivity. The hydroboration of terminal alkynes with borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or dialkylboranes like 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation, leads to the formation of an aldehyde. masterorganicchemistry.com This occurs through the anti-Markovnikov addition of the boron to the terminal carbon of the alkyne, which is the less sterically hindered position. masterorganicchemistry.comyoutube.com The use of bulkier borane reagents can further enhance this regioselectivity. masterorganicchemistry.comyoutube.com

| Reaction | Reagents | Product Type | Regioselectivity |

| Hydroboration-Oxidation | 1. 9-BBN, THF; 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov (Boron adds to C1) |

| Sonogashira Coupling | Aryl-I, Pd(PPh₃)₄, CuI, Et₃N | Internal Alkyne | Not applicable (Terminal C-H activation) |

This table illustrates the regioselectivity of common reactions involving the terminal alkyne of a 1-octyne derivative. Hydroboration shows high regioselectivity, while the Sonogashira coupling proceeds via a specific activation of the terminal C-H bond.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the specific applications of This compound that strictly adheres to the requested outline.

Extensive searches for the use of this specific compound as a key synthetic intermediate in the specified areas yielded insufficient information. While the structural components of this compound (a trityl-protected C8 alcohol with a terminal alkyne) are theoretically suitable for roles in complex molecule synthesis, there is a lack of explicit documentation in published papers and patents detailing its use in the following contexts:

Synthesis of Prostaglandin Analogs and Derivatives: The synthesis of prostaglandins like Latanoprost commonly involves the addition of an eight-carbon "omega side-chain" to a cyclopentenone core (often derived from the Corey lactone). This side chain is typically introduced as a terminal alkyne. The triphenylmethyl (trityl) group is a standard protecting group for the terminal hydroxyl function. Therefore, it is plausible that this compound could serve as this precursor. However, specific, citable examples that explicitly name this compound could not be located.

Other Natural Products and Pharmaceutical Intermediates: No specific examples of this compound being used in the total synthesis of other natural products or as a pharmaceutical intermediate were found.

Building Block for Advanced Organic Materials: There is no available information linking this compound to the synthesis of polymers or other advanced organic materials.

Use in Macrocyclic Architectures and Supramolecular Chemistry: The literature on macrocycle synthesis and supramolecular chemistry does not appear to mention this compound as a building block.

Role in Chiral Synthesis: While terminal alkynes can be used to create chiral propargylic alcohols through asymmetric addition to aldehydes, no studies were found that specifically utilize this compound for this purpose.

Due to the lack of specific research findings for this particular compound within the requested application areas, generating a thorough, informative, and scientifically accurate article that strictly follows the provided outline is not feasible at this time. The compound is likely a niche intermediate that is not widely reported under its chemical name in the contexts specified.

Applications of 8 Triphenylmethoxy 1 Octyne As a Key Synthetic Intermediate

Role in Chiral Synthesis

Substrate for Asymmetric Transformations

While the terminal alkyne in 8-Triphenylmethoxy-1-octyne presents a handle for various chemical manipulations, its direct application as a substrate in well-known asymmetric transformations such as asymmetric hydroboration or other catalytic asymmetric reactions is not extensively documented in publicly available scientific literature. Asymmetric hydroboration, a powerful method for the enantioselective synthesis of alcohols, and other catalytic asymmetric reactions typically rely on the specific electronic and steric properties of the substrate to achieve high levels of stereocontrol. The bulky triphenylmethoxy group in this compound could potentially influence the stereochemical outcome of such reactions, but specific studies detailing these transformations could not be identified in the available literature.

Precursor for Chiral Auxiliaries or Ligands

The synthesis of chiral auxiliaries and ligands is a cornerstone of asymmetric catalysis. These molecules are instrumental in transferring chirality to a prochiral substrate. While this compound possesses a long carbon chain that could be functionalized to create chiral centers, a thorough review of the scientific literature did not yield specific examples of its use as a direct precursor for the synthesis of new chiral auxiliaries or ligands. The development of new chiral entities is a continuous effort in organic chemistry, but the application of this specific octyne derivative for this purpose has not been reported.

Development of New Synthetic Methodologies

The exploration of novel chemical reactions and the development of new catalysts are crucial for advancing the field of organic synthesis. The involvement of specific substrates can often drive these innovations.

Catalyst Development and Screening for Reactions Involving this compound

Catalyst development is often tailored to specific substrates or reaction types. A comprehensive search of the scientific literature did not reveal studies focused on the development or screening of catalysts specifically for reactions involving this compound. Research in this area would likely focus on leveraging the terminal alkyne for reactions such as cross-coupling, cycloadditions, or metathesis, where the catalyst's performance could be influenced by the sterically demanding triphenylmethoxy group. However, such specific research reports are not currently available.

Exploration of Novel Reaction Pathways and Mechanistic Insights

The discovery of novel reaction pathways and the understanding of their underlying mechanisms are fundamental to the progression of chemical synthesis. Despite the potential for this compound to participate in a variety of organic reactions, a review of the available literature did not uncover any studies dedicated to the exploration of novel reaction pathways or the elucidation of mechanistic insights specifically involving this compound. Such research would be valuable in expanding the synthetic utility of protected alkynes but appears to be an underexplored area for this particular molecule.

Spectroscopic and Computational Characterization for Mechanistic Elucidation

Advanced Spectroscopic Analysis

Advanced spectroscopic techniques are fundamental to the unambiguous identification and structural elucidation of 8-Triphenylmethoxy-1-octyne. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy establishes the carbon-hydrogen framework, High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, Infrared (IR) and Raman spectroscopy identify characteristic functional groups, and X-ray crystallography, when applicable, provides definitive solid-state structural information.

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete picture of the molecular connectivity can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the trityl group and the aliphatic protons of the octyne chain. The fifteen aromatic protons of the three phenyl rings would likely appear as a complex multiplet in the downfield region, typically between δ 7.2 and 7.5 ppm. The methylene protons adjacent to the ether oxygen (C8) are anticipated to be deshielded, resonating around δ 3.4-4.5 ppm. libretexts.orglibretexts.orgpressbooks.pub The terminal alkyne proton (C1) is expected to show a characteristic signal around δ 1.9-2.5 ppm. The remaining methylene protons of the octyne chain would appear as multiplets in the upfield region, between δ 1.2 and 2.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information on the carbon skeleton. The quaternary carbon of the trityl group attached to the oxygen is expected to have a chemical shift in the range of δ 85-95 ppm. The aromatic carbons of the phenyl rings would generate signals between δ 125 and 145 ppm. The carbons of the octyne moiety would be observed at characteristic chemical shifts, with the terminal alkyne carbons (C1 and C2) appearing around δ 68 (C1) and δ 84 (C2) ppm. The carbon adjacent to the ether oxygen (C8) would be deshielded, with an expected chemical shift in the range of δ 60-70 ppm.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal the proton-proton coupling network within the octyne chain. HSQC would correlate each proton to its directly attached carbon atom. HMBC would provide crucial information about long-range proton-carbon connectivities, for instance, confirming the linkage between the octyne chain and the trityl group through the ether oxygen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H | 1.9 - 2.5 | ~68 |

| C2 | - | ~84 |

| C3-H₂ | 2.1 - 2.3 | ~18 |

| C4-H₂ | 1.4 - 1.6 | ~28 |

| C5-H₂ | 1.3 - 1.5 | ~29 |

| C6-H₂ | 1.5 - 1.7 | ~26 |

| C7-H₂ | 1.6 - 1.8 | ~30 |

| C8-H₂ | 3.4 - 4.5 | 60 - 70 |

| C(O-C(Ph)₃) | - | 85 - 95 |

| C(Aromatic) | 7.2 - 7.5 | 125 - 145 |

Note: These are predicted values based on analogous structures and may vary in an experimental spectrum.

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₂₇H₂₈O), the expected exact mass can be calculated.

A key fragmentation pathway for ethers in mass spectrometry is the cleavage of the C-O bond. youtube.com In the case of this compound, the high stability of the triphenylmethyl (trityl) cation would make the cleavage of the C8-O bond a dominant fragmentation process. This would result in a prominent peak corresponding to the trityl cation at m/z 243. Other fragmentation patterns would involve the octyne chain. nih.govacs.orgnih.gov

Table 2: Predicted HRMS Data for this compound

| Ion | Predicted Exact Mass |

|---|---|

| [M+H]⁺ | 369.2218 |

| [M+Na]⁺ | 391.2038 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the terminal alkyne and the ether linkage. A sharp, and typically weak, absorption band around 2100-2140 cm⁻¹ would correspond to the C≡C stretching vibration. libretexts.orgmasterorganicchemistry.comorgchemboulder.comdummies.comlibretexts.org A strong and sharp band at approximately 3300 cm⁻¹ would be indicative of the ≡C-H stretching of the terminal alkyne. libretexts.orgmasterorganicchemistry.comorgchemboulder.comdummies.comlibretexts.org The C-O stretching of the ether linkage is expected to appear in the region of 1050-1150 cm⁻¹. libretexts.org The presence of the phenyl rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The C≡C stretching vibration of the alkyne, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum in the range of 2100-2140 cm⁻¹. researchgate.netrsc.orgnih.govacs.org This makes Raman spectroscopy a valuable tool for confirming the presence of the alkyne moiety. The aromatic ring vibrations would also be observable in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|---|

| ≡C-H | Stretching | ~3300 (strong, sharp) | ~3300 |

| C≡C | Stretching | 2100-2140 (weak to medium) | 2100-2140 (strong) |

| C-O | Stretching | 1050-1150 (strong) | Observable |

| Aromatic C-H | Stretching | >3000 | >3000 |

| Aromatic C=C | Stretching | 1450-1600 | 1450-1600 |

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. wikipedia.orglibretexts.org For this compound, a single-crystal X-ray diffraction analysis would be contingent on the ability to grow suitable single crystals.

Stereochemical Assignment Methodologies (for derivatives)

Should derivatives of this compound be synthesized that contain one or more chiral centers, the determination of their absolute stereochemistry would be crucial. Chiroptical techniques are powerful non-destructive methods for this purpose.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential absorption and rotation of left and right circularly polarized light by chiral molecules. wikipedia.orgyoutube.comlibretexts.orgyoutube.comlibretexts.org These techniques are highly sensitive to the three-dimensional arrangement of atoms around a chiral center.

For a chiral derivative of this compound, the ECD spectrum would exhibit characteristic Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the chromophores in the molecule. The triphenylmethyl group, with its three phenyl rings, would act as a significant chromophore. The sign and magnitude of the Cotton effects in the ECD spectrum could be correlated with the absolute configuration of the chiral center(s) through empirical rules or by comparison with quantum chemical calculations of theoretical ECD spectra for the possible stereoisomers. ORD, which measures the change in optical rotation with wavelength, provides complementary information and is related to the ECD spectrum through the Kronig-Kramers relations.

Derivatization for Diastereomer Formation and Chromatographic Separation

In the study of reactions where a new chiral center is formed, derivatization of this compound or its products can be a powerful tool for analysis. The formation of diastereomers allows for their separation and quantification using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Alkynes, in general, can be challenging to separate via chiral chromatography due to their linear geometry and lack of strong interactions with common chiral stationary phases nih.gov. To overcome this, derivatization is often employed. For a molecule like this compound, if it were to undergo a reaction that creates a chiral center (for example, at the acetylenic carbon or along the alkyl chain), the resulting enantiomeric mixture could be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated by achiral chromatography nih.gov.

The choice of derivatizing agent is crucial and depends on the functional groups present in the product molecule. For instance, if a reaction introduces a hydroxyl group, chiral acids or their activated derivatives could be used to form diastereomeric esters. The bulky triphenylmethoxy group in this compound would likely influence the separation, potentially enhancing the resolution between diastereomeric derivatives due to its significant steric presence. The separation of these diastereomers can be optimized by varying the chromatographic conditions, such as the mobile phase composition and the type of stationary phase researchgate.netchromforum.org.

Table 1: Hypothetical Chromatographic Separation of Diastereomeric Derivatives of a Reaction Product of this compound

| Diastereomer | Retention Time (min) | Resolution (Rs) |

| Diastereomer 1 | 15.2 | 1.8 |

| Diastereomer 2 | 17.5 |

Note: This data is illustrative and based on typical separations of diastereomeric compounds.

Computational Chemistry and Theoretical Studies

Computational chemistry offers a powerful lens through which to investigate the intrinsic properties of this compound and its reactivity, providing insights that are often difficult to obtain experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a versatile computational method used to study the electronic structure and reactivity of molecules. For this compound, DFT calculations could predict a variety of properties. The triphenylmethoxy group, being bulky and electron-donating, would influence the electron density across the molecule. The terminal alkyne provides a site of high electron density, making it susceptible to electrophilic attack.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.5 D |

Note: These values are theoretical predictions for a molecule of this type and are not based on published experimental data.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the movement of all atoms in the molecule, MD can explore the conformational landscape and identify the most populated conformations at a given temperature. For a molecule like this compound, MD simulations could reveal how the flexible alkyl chain moves and folds, and how the triphenylmethoxy group rotates and interacts with its environment. Such simulations are computationally intensive but provide valuable insights into the dynamic nature of the molecule, which can be crucial for understanding its interactions with other molecules or surfaces mdpi.comresearchgate.netelectrochem.org.

Transition State Modeling for Reaction Mechanism Understanding

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction pathway. Computational modeling is a powerful tool for locating and characterizing transition states, which are often too transient to be observed experimentally.

For reactions involving the terminal alkyne of this compound, such as hydrohalogenation or cycloaddition, DFT calculations can be used to model the entire reaction pathway, from reactants to products, including the transition state. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which provides a measure of the reaction rate. The geometry of the transition state can also provide crucial information about how the bonds are breaking and forming during the reaction researchgate.netacs.org. The bulky triphenylmethoxy group, while distant from the reactive alkyne, could sterically influence the approach of reagents, thereby affecting the transition state geometry and energy.

Future Research Directions and Emerging Opportunities

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The terminal alkyne of 8-Triphenylmethoxy-1-octyne is a hub of reactivity, amenable to a wide array of chemical transformations. Future research should focus on uncovering novel reactivity patterns beyond conventional applications. The development of new catalytic systems can unlock unprecedented transformations. nih.gov For instance, exploiting the electronic properties of protected alkynes can lead to highly chemo- and regioselective multicomponent reactions, such as the titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis using silyl-protected alkynes. nih.govnih.gov Adapting such methodologies to this compound could provide rapid access to complex, substituted pyrroles with long alkyl chains.

Furthermore, stereo-divergent functionalization of the alkyne moiety presents a significant opportunity. rsc.org Research into catalytic systems that can selectively produce either E- or Z-alkene isomers from the alkyne would be highly valuable, opening new pathways to stereochemically defined complex molecules. rsc.org The development of innovative methods for direct halogenation, hydrosilylation, and difunctionalization using recyclable and sustainable catalysts will further expand its synthetic utility. nih.gov

Table 1: Potential Novel Transformations for this compound

| Transformation Category | Specific Reaction Example | Potential Product Class |

|---|---|---|

| Multicomponent Reactions | Ti-catalyzed [2+2+1] Cycloaddition | Pentasubstituted Pyrroles |

| Stereo-divergent Synthesis | Selective Semi-hydrogenation | (E)- or (Z)-8-Triphenylmethoxy-1-octene |

| Catalytic Difunctionalization | Arylation/Heteroarylation | Trisubstituted Alkenes |

Development of Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on green and sustainable practices. Future research should prioritize the development of eco-friendly methods for the synthesis and functionalization of this compound. This includes the use of recyclable catalysts, such as graphitic carbon-supported nanocatalysts or metal-organic frameworks (MOFs), which combine the benefits of homogeneous and heterogeneous catalysis. nih.gov

The exploration of chemoenzymatic and biocatalytic routes represents a particularly promising frontier. Enzymes could offer unparalleled selectivity and efficiency under mild, aqueous conditions, reducing the reliance on harsh reagents and organic solvents. For example, enzymes could be employed for the selective deprotection of the trityl group or for stereoselective transformations of the alkyne. Additionally, developing synthetic routes that utilize sustainable hydrogen sources, like methanol, for alkyne hydrogenations aligns with green chemistry principles. rsc.org A sustainable approach for the bis-selenylation of alkynes has also been reported, which could be adapted for this compound. researchgate.net

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, scalability, and the potential for automation. vapourtec.com Integrating the synthesis and subsequent transformations of this compound into continuous flow systems is a key area for future development. Flow reactors can facilitate hazardous reactions, such as those involving ozone or toxic gases, with greater safety by minimizing the volume of reactive intermediates at any given time. vapourtec.comrsc.org

For instance, the generation of alkynes from isoxazolones has been successfully translated to a flow process, overcoming the limitations of batch mode, such as poor scalability and safety concerns. researchgate.net Similarly, photodeprotection of protecting groups on terminal alkynes has been shown to be highly efficient in flow microchannel reactors, allowing for quantitative cleavage with short residence times. acs.org Applying these principles could lead to a highly efficient, on-demand production of the deprotected 1-octyne (B150090) or other derivatives, streamlining multi-step synthetic sequences. rsc.org

Table 2: Advantages of Flow Chemistry for this compound Synthesis & Derivatization

| Feature | Advantage in Flow System | Reference Example |

|---|---|---|

| Safety | Minimized reaction volume, better heat dissipation for exothermic reactions. | Generation of alkynes from isoxazolones. researchgate.net |

| Efficiency | Precise control over residence time, temperature, and mixing. | Photochemical deprotection in a microchannel reactor. acs.org |

| Scalability | Production can be scaled up by running the system for longer periods. | Overcoming scalability issues of batch methods. rsc.org |

| Automation | Potential for automated, multi-step synthesis and purification. | High-throughput screening and reaction optimization. vapourtec.com |

Application in Drug Discovery and Agrochemical Development beyond Prostaglandins

The alkyne functional group is a prevalent feature in a wide range of human therapeutics, including treatments for cancer, HIV, and various infections. researchgate.netmedchemexpress.com The 8-carbon chain and the trityl group of this compound offer unique properties that can be exploited in medicinal chemistry beyond its traditional role.

The bulky trityl group can be used as a tunable, acid-sensitive linker for prodrug development. acs.org By modifying the substituents on the phenyl rings, the rate of drug release in acidic environments, such as tumor microenvironments, can be precisely controlled. acs.orgnih.gov This strategy could be used to conjugate cytotoxic agents or other active pharmaceutical ingredients (APIs) to the octyne scaffold, creating targeted drug delivery systems.

Furthermore, the lipophilic alkyl chain and the reactive alkyne handle make this molecule an attractive starting point for generating libraries of novel compounds for screening in both pharmaceutical and agrochemical discovery programs. vapourtec.com The alkyne can serve as an anchor point for "click" chemistry or other coupling reactions to rapidly build molecular diversity.

Design of Complex Functional Molecules Incorporating the Octyne and Trityl Moieties

The distinct structural features of this compound make it an ideal building block for the rational design of complex, functional molecules. The long alkyl chain provides flexibility and can be used to control intermolecular interactions or solubility, while the terminal alkyne is a versatile point for covalent attachment or extension into conjugated systems. researchgate.net

An exciting research direction is the incorporation of this moiety into advanced materials. For example, it could be used to synthesize long-chain polyynes, which are of interest for their electronic and optical properties. acs.org The bulky trityl end-group could serve to sterically shield these rigid-rod polymers, preventing aggregation and improving processability. acs.org In another vein, the molecule could be used to synthesize complex ligands for catalysis or functional metal-organic complexes. researchgate.net The combination of a soft alkyne donor and a long, flexible tail could lead to catalysts with unique solubility profiles or substrate selectivities.

Q & A

Q. How can functional group modifications enhance the utility of this compound in polymer chemistry?

- Methodology : Introduce click chemistry handles (e.g., azide groups) for CuAAC reactions. Study thermal properties via DSC and TGA to assess decomposition thresholds (~200–300°C). Monitor polymerization kinetics using -NMR in situ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.